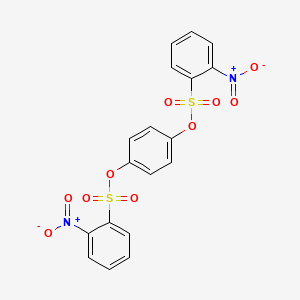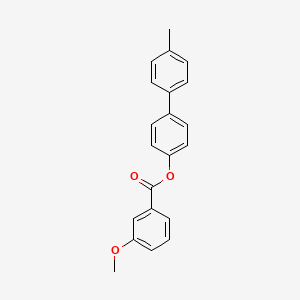![molecular formula C23H25ClN2O2 B10893780 11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10893780.png)
11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound with a unique structure that includes a diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the diazepine ring and the introduction of the chloro and ethoxy substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.
Medicine: In medicine, this compound could be explored for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
- 11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-2-one
Comparison: Compared to similar compounds, 11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group, for example, may enhance its solubility and bioavailability compared to compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25ClN2O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
6-(3-chloro-4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H25ClN2O2/c1-4-28-20-10-9-14(11-15(20)24)22-21-18(12-23(2,3)13-19(21)27)25-16-7-5-6-8-17(16)26-22/h5-11,22,25-26H,4,12-13H2,1-3H3 |
InChI Key |
HIWVCCKGKBMCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10893710.png)
![5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10893716.png)
![N-[(1Z)-3-[2-(hydroxymethyl)piperidin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10893717.png)
![N-[2-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893721.png)
![6-(1-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10893730.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10893734.png)
![(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B10893742.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B10893746.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione](/img/structure/B10893751.png)

![N-(2-cyanoethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10893761.png)
![(5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10893763.png)
![2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B10893778.png)
